methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a thieno[2,3-c]pyridine core substituted with a methyl ester at position 3, a 6-methyl group, and a 4-[butyl(methyl)sulfamoyl]benzamido moiety at position 2. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Crystallographic analysis tools like SHELX may aid in resolving its 3D conformation, though direct structural data remains unpublished .
Properties
IUPAC Name |
methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2.ClH/c1-5-6-12-25(3)32(28,29)16-9-7-15(8-10-16)20(26)23-21-19(22(27)30-4)17-11-13-24(2)14-18(17)31-21;/h7-10H,5-6,11-14H2,1-4H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGNOQMBMZVZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct biological or crystallographic data for the target compound are absent in available literature. Comparative insights rely on structural extrapolation from analogues.
- Synthetic Challenges: The compound’s complex substitution pattern may complicate synthesis compared to simpler thienopyridines like SIB-1756.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
